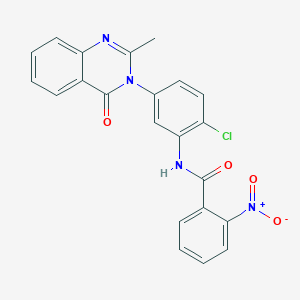
3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, also known as DMTB, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has shown promising results in various studies.
Applications De Recherche Scientifique
Polymer Chemistry and Block Copolymers
Research by Bütün, Armes, and Billingham (2001) on diblock copolymers incorporating tertiary amine methacrylate comonomers, such as 2-(N-morpholino)ethyl methacrylate (MEMA), indicates the significance of morpholino groups in modifying polymers for advanced applications. Their study highlighted how selective quaternization of these groups could yield cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization properties, crucial for drug delivery systems and materials science (Bütün, V., Armes, S., & Billingham, N., 2001).
Catalytic Organic Synthesis
Wan et al. (2002) demonstrated the role of morpholine in the palladium-catalyzed aminocarbonylation of aryl bromides, showcasing the utility of morpholine and related compounds in facilitating complex organic synthesis processes. This research is pivotal for the development of pharmaceuticals and agrochemicals, where morpholine derivatives serve as intermediates or catalysts to enhance reaction efficiencies (Wan, Y., et al., 2002).
Crystal and Molecular Structure Analysis
The work by Remko et al. (2010) on the crystal and molecular structure of sulfonamide derivatives, including morpholine-based compounds, underscores the importance of such analyses in understanding drug-receptor interactions, stability, and solubility. Detailed structural insights are fundamental for drug design and the development of therapeutics with optimized efficacy and reduced side effects (Remko, M., et al., 2010).
Synthetic Methodologies and Heterocyclic Chemistry
The synthesis of morpholin-2-one derivatives as outlined by Kim et al. (2001) via the Ugi multicomponent reaction reveals the versatility of morpholine in constructing complex heterocyclic frameworks. Such methodologies are crucial for the rapid generation of molecular diversity, supporting the discovery and development of new drugs and materials (Kim, Y., et al., 2001).
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-4-7-19(8-5-16)21(24-10-12-26-13-11-24)15-23-22(25)20-9-6-17(2)18(3)14-20/h4-9,14,21H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWUREPNKCLJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)
![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)
![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)
![2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B2602387.png)
![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2602390.png)
![N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2602391.png)
![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2602395.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2602397.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2602399.png)